6-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine 6-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17765944
InChI: InChI=1S/C11H12N2S/c1-9-2-3-11(7-12-9)13-6-10-4-5-14-8-10/h2-5,7-8,13H,6H2,1H3
SMILES:
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol

6-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine

CAS No.:

Cat. No.: VC17765944

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine -

Specification

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
IUPAC Name 6-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine
Standard InChI InChI=1S/C11H12N2S/c1-9-2-3-11(7-12-9)13-6-10-4-5-14-8-10/h2-5,7-8,13H,6H2,1H3
Standard InChI Key HHCBOFGLLKFNGQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C=C1)NCC2=CSC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a pyridine ring with a thiophene-based side chain. The pyridine ring’s nitrogen atom at the third position is bonded to a methylene group (CH2-\text{CH}_2-), which connects to the thiophene ring at its third carbon. This arrangement introduces electronic heterogeneity, as the electron-rich thiophene and electron-deficient pyridine moieties create a polarized system .

Key Molecular Data:

PropertyValue
Molecular FormulaC11H12N2S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{S}
Molecular Weight204.29 g/mol
IUPAC Name6-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine
Canonical SMILESCC1=NC=C(C=C1)NCC2=CSC=C2
InChI KeyHHCBOFGLLKFNGQ-UHFFFAOYSA-N

The branched structure enhances solubility in polar aprotic solvents like dichloromethane and toluene, while the thiophene group contributes to π-π stacking interactions in solid-state configurations.

Synthesis and Optimization

Primary Synthetic Route

The synthesis of 6-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine typically involves a nucleophilic substitution reaction between 6-methylpyridin-3-amine and thiophen-3-ylmethyl chloride under basic conditions. Potassium carbonate or sodium hydroxide is used to deprotonate the amine, facilitating the attack on the electrophilic methyl chloride derivative.

Reaction Conditions:

  • Solvents: Toluene or dichloromethane (anhydrous).

  • Temperature: Room temperature to 80°C, depending on reaction scale.

  • Yield: ~60–75% after purification via column chromatography.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The pyridine ring’s nitrogen atom and the thiophene’s sulfur atom serve as reactive sites. Key transformations include:

  • Oxidation: Reaction with hydrogen peroxide yields sulfoxide or sulfone derivatives, altering electronic properties.

  • Alkylation/Acylation: The amine group undergoes alkylation with alkyl halides or acylation with acid chlorides, producing secondary or tertiary amines.

Coordination Chemistry

The compound’s lone electron pairs on nitrogen and sulfur enable coordination with transition metals. Preliminary studies suggest utility in forming complexes with Cu(II) and Fe(III), which could catalyze cross-coupling reactions .

Industrial and Research Applications

Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic Frameworks: Building block for imidazo[1,2-a]pyridines via cyclization reactions .

  • Ligand Design: Coordination complexes for catalytic applications.

Material Science

Its π-conjugated system makes it a candidate for organic semiconductors or fluorescent probes, though empirical studies are needed.

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